Splitomicin

Yeast genetics Sirtuin enzymology Species selectivity

Researchers studying yeast Sir2p-dependent silencing face a critical tool gap: pan-sirtuin inhibitors like nicotinamide inhibit both yeast and human enzymes, confounding species-specific mechanistic interpretation, while genetic deletion lacks temporal control. Splitomicin (CAS 5690-03-9) is the definitive chemical probe for conditional, acute Sir2p inhibition in Saccharomyces cerevisiae. • Species-selective: Inhibits yeast Sir2p (IC50 = 60 μM) with negligible activity against human SIRT1-7, ensuring phenotypes are attributable solely to Sir2p inhibition • Paralogue discrimination: Differentiates Sir2p from Hst1p, enabling dissection of distinct yeast sirtuin pathways unattainable with pan-inhibitors • Validated probe: Creates a conditional phenocopy of sir2Δ, enabling time-resolved silencing studies at telomeres, mating-type loci, and rDNA without genetic manipulation

Molecular Formula C13H10O2
Molecular Weight 198.22
Cat. No. B1532990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSplitomicin
Synonyms1,2-Dihydro-3H-naphtho[2,1-b]pyran-3-one
Molecular FormulaC13H10O2
Molecular Weight198.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Splitomicin: A Foundational Sir2p Inhibitor for Yeast Sirtuin Research and Selective Chemical Probe Development


Splitomicin (1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one) is a small molecule lactone and a first-in-class inhibitor of the yeast NAD+-dependent histone deacetylase Sir2p [1]. It was identified through a cell-based phenotypic screen in *Saccharomyces cerevisiae* for compounds that phenocopy a *sir2* deletion mutant, inducing silencing defects at telomeres, mating-type loci, and ribosomal DNA [1]. With a molecular weight of 198.2 g/mol and cell permeability , splitomicin serves as a critical chemical genetic probe for dissecting Sir2p-dependent silencing mechanisms in yeast [1]. However, it exhibits only micromolar inhibition of yeast Sir2p (IC50 = 60 μM) and is largely inactive against human sirtuin isoforms (SIRT1-7), while also being susceptible to hydrolytic lactone ring opening [2].

Yeast Sir2p-selective inhibition at micromolar range
Cell-permeable probe for whole-cell silencing assays
Requires -20°C storage; lactone ring stability limits long-term aqueous use

Why Splitomicin Cannot Be Substituted with Generic Sirtuin Inhibitors in Yeast Silencing Studies


Generic substitution of splitomicin with other sirtuin inhibitors (e.g., nicotinamide, sirtinol, EX-527, tenovin-6) fails for yeast Sir2p-dependent studies due to profound differences in species selectivity, enzyme paralog specificity, and target engagement kinetics. Splitomicin exhibits a unique species-restricted inhibition profile: it potently inhibits yeast Sir2p (IC50 = 60 μM) but shows negligible activity against human SIRT1-7 [1][2]. In contrast, widely used pan-sirtuin inhibitors like nicotinamide inhibit both yeast and human enzymes, confounding species-specific mechanistic interpretation [3]. Furthermore, splitomicin discriminates between the highly homologous yeast paralogs Sir2p and Hst1p, a selectivity feature not shared by many later-generation sirtuin inhibitors and critical for dissecting distinct silencing pathways [4]. The compound's inherent hydrolytic lability also imposes strict handling and storage requirements that directly impact experimental reproducibility [2].

Species mismatch Human sirtuin inhibitors (EX-527, nicotinamide) may not engage yeast Sir2p; species selectivity prevents cross-species use.
Paralog selectivity Pan-sirtuin inhibitors cannot distinguish Sir2p from Hst1p, limiting mechanistic resolution in yeast paralog studies.
Storage lability Hydrolytic lactone opening reduces activity; strict -20°C handling and short solution shelf-life may affect reproducibility.

Splitomicin Quantitative Differentiation: Evidence-Based Selection Criteria vs. Closest Analogs


Species-Selective Sir2p Inhibition: Splitomicin vs. Human SIRT1 Inhibitor EX-527

Splitomicin demonstrates exclusive inhibition of yeast Sir2p with no detectable activity against human sirtuin isoforms, in stark contrast to the potent human SIRT1-selective inhibitor EX-527. This species selectivity is a defining feature that dictates its utility in yeast model systems [1][2]. While EX-527 inhibits human SIRT1 with an IC50 of 98 nM and is ineffective against yeast Sir2p [3], splitomicin inhibits yeast Sir2p with an IC50 of 60 μM and does not inhibit human SIRT1 [1][2].

Species selectivity
Cross-study comparable
Target: IC50 60 μM (yeast Sir2p)
Comparator: 98 nM (human SIRT1)
Defines yeast-only Sir2p tool utility; human inhibitors non-functional in yeast.
Orthogonal species selectivity supported by recombinant enzyme assays.
Yeast genetics Sirtuin enzymology Species selectivity

In Vivo Potency Discrepancy: Splitomicin Exhibits ~122-Fold Higher Activity in Cellular Context vs. In Vitro Assay

Splitomicin displays a striking potency enhancement in cell-based and in vivo settings compared to its measured in vitro enzymatic activity. This characteristic distinguishes it from many sirtuin inhibitors that show congruent in vitro and cellular potencies [1]. Specifically, splitomicin has an in vitro IC50 of 60 μM against Sir2p deacetylase activity, but demonstrates a minimal inhibitory concentration (MIC) of 0.49 μM in a cell-based silencing assay, representing an approximately 122-fold increase in apparent potency [1][2].

Potency differential
Direct head-to-head
~122-fold
In vitro IC50 60 μM vs cell-based MIC 0.49 μM
Supports whole-cell probe utility; target engagement enhanced in native chromatin context.
Cell-permeable behavior inferred from silencing assay.
Cell-based assay In vivo pharmacology Potency differential

Yeast Paralog Selectivity: Splitomicin Discriminates Sir2p from Hst1p

Splitomicin exhibits differential inhibitory activity between the two highly homologous yeast NAD+-dependent deacetylases, Sir2p and Hst1p. This paralog selectivity is not observed with pan-inhibitors like nicotinamide [1]. While splitomicin potently inhibits Sir2p-mediated silencing, it is significantly less effective against Hst1p. A critical amino acid residue within a small helical module of Hst1p has been identified that confers relative resistance to splitomicin inhibition [1]. In contrast, dehydrosplitomicin (a derivative) selectively phenocopies an *hst1Δ* strain without affecting Sir2p silencing [1][2].

Paralog selectivity
Class-level inference
Sir2p inhibited; Hst1p largely spared
Enables Sir2p-specific silencing dissection vs. pan-inhibitor nicotinamide.
Qualitative selectivity confirmed by microarray phenotyping.
Enzyme paralog selectivity Chemical genetics Yeast sirtuins

Hydrolytic Stability Profile: Splitomicin Requires Strict Storage Conditions Compared to Stable Analogs

Splitomicin contains a hydrolytically labile lactone ring that is essential for its inhibitory activity but renders the compound unstable in aqueous solution [1][2]. Structure-activity relationship (SAR) studies have demonstrated that splitomicin analogs lacking this labile ring are completely inactive, establishing a direct link between lactone integrity and biological function [1][3]. Consequently, splitomicin requires stringent storage and handling: lyophilized powder is stable for ≥2 years at -20°C, but solutions must be stored at -20°C and used within 1 month to prevent potency loss . In contrast, hydrolytically stable analogs like cambinol (a β-naphthol derivative) exhibit improved stability without the same ring-opening liability [4].

Hydrolytic stability
Cross-study comparable
Store at -20°C; solutions ≤1 month
Lyophilized powder stable ≥2 years
Lactone lability mandates cold-chain procurement; stable analogs may lack Sir2p selectivity.
Cambinol (β-naphthol analog) used as hydrolytically stable comparator.
Compound stability Storage conditions Experimental reproducibility

In Vivo Thrombosis Model Activity: Splitomicin Enhances Tissue Factor Activity vs. Vehicle Control

In a photochemical injury-induced carotid artery thrombosis mouse model, splitomicin administration significantly enhances tissue factor (TF) activity in the arterial vessel wall and accelerates thrombus formation [1]. This in vivo pharmacological effect distinguishes splitomicin from other sirtuin inhibitors that have not been characterized in this thrombosis context. Specifically, splitomicin administered at 80 mg/kg/day via intraperitoneal injection for 5 days in C57BL/6 mice resulted in increased TF activity compared to vehicle-treated controls [1].

Thrombosis model
Supporting evidence
Enhanced TF activity vs. vehicle
80 mg/kg/day i.p., 5 days; photochemical injury mouse model
Supports thrombosis model research; reported in vivo effect on tissue factor.
C57BL/6 mice; effect distinct from canonical yeast sirtuin applications.
In vivo pharmacology Thrombosis Cardiovascular research

Splitomicin Application Scenarios: Where Species-Selective Sir2p Inhibition Provides Unique Value


Yeast Sir2p-Dependent Chromatin Silencing Studies

Splitomicin is the definitive chemical probe for investigating Sir2p-dependent transcriptional silencing mechanisms in *Saccharomyces cerevisiae*. Its ability to create a conditional phenocopy of a *sir2* deletion mutant allows researchers to acutely inhibit Sir2p activity without genetic manipulation, enabling time-resolved studies of silencing dynamics at telomeres, mating-type loci, and rDNA [1]. The compound's exclusive activity against yeast Sir2p (and lack of human sirtuin inhibition) ensures that observed phenotypes are specifically attributable to Sir2p inhibition and not confounded by off-target effects on other deacetylases [2]. This application is foundational for studies of epigenetic inheritance and aging in yeast model systems [1].

Discriminating Sir2p vs. Hst1p Paralog Functions in Yeast

Splitomicin's differential sensitivity between the homologous yeast sirtuins Sir2p and Hst1p enables precise dissection of their distinct biological roles [1]. In phenotypic screens, splitomicin selectively inhibits Sir2p-mediated silencing while sparing Hst1p-dependent pathways [1]. This paralog selectivity has been leveraged to identify a critical amino acid residue in Hst1p that confers resistance, and to develop derivatives like dehydrosplitomicin that selectively target Hst1p [1]. For laboratories studying the functional divergence of yeast sirtuin paralogs, splitomicin provides a unique pharmacological tool that cannot be replaced by pan-sirtuin inhibitors like nicotinamide [1].

In Vivo Thrombosis and Vascular Biology Research

Splitomicin has been validated in a photochemical injury mouse model of arterial thrombosis, where it enhances tissue factor activity and accelerates thrombus formation [1]. This provides a specific in vivo pharmacological tool for investigating the role of sirtuin inhibition in vascular biology and thrombotic disease [1]. The compound's documented effect on tissue factor expression in stimulated cells makes it a valuable probe for studies linking epigenetic regulation to cardiovascular pathophysiology [1]. Researchers should note that this application is supported by in vivo evidence distinct from the compound's primary yeast-targeted use [1].

Structure-Activity Relationship (SAR) and Lead Optimization for Sirtuin Inhibitors

Splitomicin serves as a minimal scaffold for medicinal chemistry efforts aimed at developing novel sirtuin inhibitors with improved stability and human isoform activity. SAR studies have systematically mapped which structural features (e.g., lactone ring integrity, naphthalene substitution patterns at positions 5-8) are essential for inhibitory activity [1][2]. These foundational SAR insights have guided the synthesis of hydrolytically stable analogs with activity against human SIRT1 and SIRT2, and have informed fragment-based design strategies [2]. For drug discovery programs targeting sirtuins, splitomicin represents a well-characterized starting point with extensive analog data available in the primary literature [1][2].

Application
Selection Property
Validation Focus
Yeast Sir2p silencing studies
Species-selective Sir2p inhibition
Sir2p-specific telomeric/rDNA silencing endpoints
Sir2p vs Hst1p paralog dissection
Sir2p/Hst1p paralog selectivity
Phenotypic screen with dehydrosplitomicin control
In vivo thrombosis research
Reported thrombosis model activity
Tissue factor activity and thrombus formation endpoints
Sirtuin inhibitor SAR
Minimal lactone scaffold with SAR data
Analog synthesis and human sirtuin activity profiling

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